2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile
Overview
Description
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile is a useful research compound. Its molecular formula is C9H4ClF3N2S2 and its molecular weight is 296.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis of halogen- and cyano-substituted pyridinevinylene compounds using green chemistry conditions, which includes compounds similar to 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile. These compounds were characterized by infrared spectroscopy and 1H-NMR spectroscopy, providing insights into their molecular structures and electronic properties (Percino et al., 2010).
- Another study focused on the Knoevenagel condensation process to synthesize a series of substituted acrylonitriles, including chloro-, fluoro-, and dimethylamino-substituted aryls. The structures were confirmed using various spectral data, helping in understanding the effects of substituents on the electronic properties of such compounds (Percino et al., 2011).
Applications in Heterocyclic Synthesis
- Research has shown the utility of enaminonitriles in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This demonstrates the versatility of such compounds in creating diverse chemical structures (Fadda et al., 2012).
Optical and Electronic Properties
- A study explored the photophysical and electrochemical properties of highly conjugated pyridine-based materials, highlighting their potential in optoelectronic applications. This research is crucial for understanding how such compounds can be used in electronic devices (Mahesh et al., 2018).
Bioactivity
- Synthesized (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl containing acrylate and acrylonitrile derivatives showed promising broad-spectrum fungicidal activity, indicating the potential use of these compounds in agricultural applications (Yu et al., 2006).
Copolymerization and Material Science Applications
- A study on the copolymerization kinetics of poly(acrylonitrile-ran-2-ethenyl-pyridine) and its degradation apparent activation energy shed light on the potential use of such compounds in creating new polymeric materials (Hou et al., 2008).
Properties
IUPAC Name |
(2Z)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17)/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQRKMNLXCKCO-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C(\C#N)/C(=S)S)/NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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